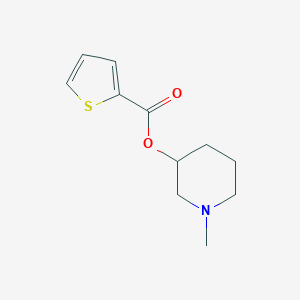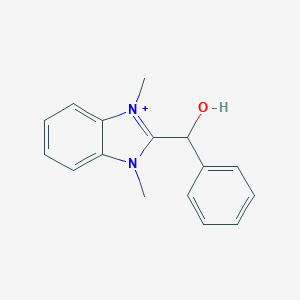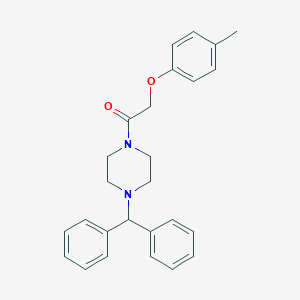![molecular formula C17H19ClN2O2 B252683 N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to exhibit various biochemical and physiological effects, making it a subject of interest in the scientific community.
Wirkmechanismus
The mechanism of action of N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including enzymes and receptors, leading to its observed biochemical and physiological effects.
Biochemical and physiological effects:
N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. Additionally, N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine in lab experiments include its ability to exhibit various biochemical and physiological effects, making it useful in a wide range of research studies. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many future directions for the study of N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine. One potential direction is the further investigation of its antitumor activity and potential use in cancer treatment. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research could also be conducted to better understand the mechanism of action of this compound and its interactions with cellular targets.
Synthesemethoden
The synthesis of N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine involves the reaction of 3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde with allylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine has been used in various scientific research studies. This compound has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H19ClN2O2 |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-6-19-11-14-8-15(18)17(16(9-14)21-2)22-12-13-5-4-7-20-10-13/h3-5,7-10,19H,1,6,11-12H2,2H3 |
InChI-Schlüssel |
FALWJDOHBDSKKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Cl)OCC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Cl)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)






![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)